molecular formula C20H32ClNO2 B5190420 3-(Diethylamino)propyl 2-(1-phenylcyclopentyl)acetate;hydrochloride

3-(Diethylamino)propyl 2-(1-phenylcyclopentyl)acetate;hydrochloride

Cat. No.: B5190420
M. Wt: 353.9 g/mol
InChI Key: YAZZCKGFKGJXOY-UHFFFAOYSA-N
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Description

3-(Diethylamino)propyl 2-(1-phenylcyclopentyl)acetate;hydrochloride is a chemical compound with a complex structure that includes a diethylamino group, a propyl chain, a phenyl group, and a cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)propyl 2-(1-phenylcyclopentyl)acetate;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Propyl Chain: The propyl chain is introduced through a reaction involving diethylamine and a suitable propyl halide under basic conditions.

    Cyclopentyl Ring Formation: The cyclopentyl ring is synthesized through a cyclization reaction involving a suitable precursor.

    Phenyl Group Introduction: The phenyl group is introduced through a Friedel-Crafts alkylation reaction.

    Final Coupling: The final step involves coupling the diethylamino propyl chain with the phenylcyclopentyl acetate under acidic conditions to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)propyl 2-(1-phenylcyclopentyl)acetate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

3-(Diethylamino)propyl 2-(1-phenylcyclopentyl)acetate;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)propyl 2-(1-phenylcyclopentyl)acetate;hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors on the cell surface, leading to a cascade of intracellular events. These events can include the activation or inhibition of specific signaling pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Diethylamino)propylamine: Similar structure but lacks the phenyl and cyclopentyl groups.

    2-(1-Phenylcyclopentyl)acetic acid: Contains the phenylcyclopentyl group but lacks the diethylamino propyl chain.

    Diethylaminoethanol: Contains the diethylamino group but lacks the propyl chain and phenylcyclopentyl groups.

Uniqueness

3-(Diethylamino)propyl 2-(1-phenylcyclopentyl)acetate;hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the diethylamino propyl chain and the phenylcyclopentyl group allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(diethylamino)propyl 2-(1-phenylcyclopentyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO2.ClH/c1-3-21(4-2)15-10-16-23-19(22)17-20(13-8-9-14-20)18-11-6-5-7-12-18;/h5-7,11-12H,3-4,8-10,13-17H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZZCKGFKGJXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC(=O)CC1(CCCC1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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